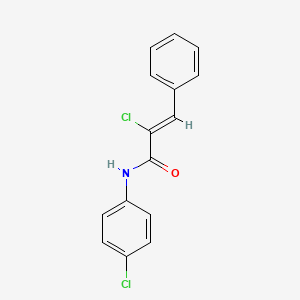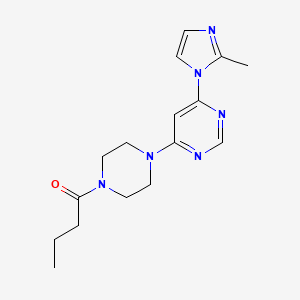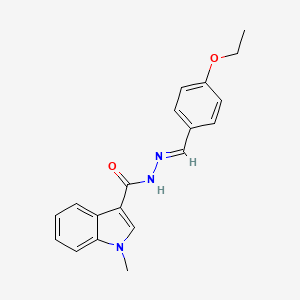
2-(2-chlorophenyl)-4-(4-morpholinyl)quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Quinazoline derivatives are synthesized through multiple steps involving starting materials such as chloroaniline or chlorobenzamide, which undergo processes like esterification, amidation, reduction, and condensation reactions with other compounds like morpholine. For example, the synthesis of similar compounds involves the intermediate formation of 2-amino-4-chlorobenzamide from 4-chloro-2-nitrobenzoic acid, followed by a condensing reaction to achieve the target compound (Xu Li-feng, 2011). Another method includes a seven-step procedure starting from 3-hydroxy-4-methoxybenzoic acid methyl ester to synthesize 4-(3-chloro-4-fluorophenylamino)-7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazoline with advantages such as mild reaction conditions and convenient operation (Gong Ping, 2005).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by spectroscopic techniques such as IR, 1H NMR, and MS. These compounds typically feature a planar quinazoline ring, which may be substituted with various functional groups contributing to their chemical diversity and biological activity. For instance, the structure of a compound similar to 2-(2-chlorophenyl)-4-(4-morpholinyl)quinazoline was confirmed through extensive spectral analysis, indicating the presence of morpholinyl and chlorophenyl groups attached to the quinazoline core (Nan Jiang et al., 2012).
Chemical Reactions and Properties
Quinazoline derivatives undergo various chemical reactions, including cyclization, etheration, and reactions with nucleophilic and non-nucleophilic bases. These reactions are essential for modifying the chemical structure and properties of quinazoline derivatives, allowing for the synthesis of compounds with desired biological activities. For example, reactions involving morpholine and diisopropylethylamine (DIPEA) under different conditions can lead to products of substitution, elimination, or isomerization, showcasing the versatility of quinazoline derivatives in chemical synthesis (O.A. Grytsak et al., 2021).
Physical Properties Analysis
The physical properties of quinazoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and substitution patterns. These properties are critical for determining the compound's suitability for pharmaceutical applications, including drug formulation and delivery. Detailed physical characterization is conducted using techniques like X-ray crystallography to elucidate the crystalline structures of these compounds, offering insights into their physical behavior and interactions (Nan Jiang et al., 2012).
Chemical Properties Analysis
Quinazoline derivatives exhibit a range of chemical properties, including reactivity towards various chemical reagents, stability under different conditions, and the ability to form complexes with metals. These properties are pivotal for their biological activity and potential therapeutic applications. The chemical behavior of these compounds is extensively studied through experimental and theoretical methods to understand their mechanism of action at the molecular level (F. Hassanzadeh et al., 2019).
属性
IUPAC Name |
4-[2-(2-chlorophenyl)quinazolin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c19-15-7-3-1-5-13(15)17-20-16-8-4-2-6-14(16)18(21-17)22-9-11-23-12-10-22/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYHIJGGALGVKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-4-(morpholin-4-yl)quinazoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-methylphenyl)-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5534100.png)
![4-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5534101.png)
![1-[(dimethylamino)sulfonyl]-N-[1-(2-methylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5534106.png)



![4-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B5534134.png)
![N-[(1-{4-[(4-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5534141.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5534142.png)

![((1S)-1-{[6-[(4-methylpiperazin-1-yl)sulfonyl]-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}propyl)amine](/img/structure/B5534148.png)
![N-(2-furylmethyl)-8-[2-(1H-imidazol-4-yl)ethyl]-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5534155.png)
![N-2-pyridinyl-2-(7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-ylthio)acetamide](/img/structure/B5534166.png)
